molecular formula C13H10F2O2 B8469689 (4-(3,4-Difluorophenoxy)phenyl)methanol

(4-(3,4-Difluorophenoxy)phenyl)methanol

Cat. No.: B8469689
M. Wt: 236.21 g/mol
InChI Key: FOEYLLBXRLRHDY-UHFFFAOYSA-N
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Description

(4-(3,4-Difluorophenoxy)phenyl)methanol is a fluorinated aromatic alcohol characterized by a phenylmethanol core substituted with a 3,4-difluorophenoxy group at the para position. The compound’s structure combines the polar hydroxyl group of methanol with the electron-withdrawing properties of the difluorophenoxy moiety, influencing its physicochemical and biological behavior.

Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

[4-(3,4-difluorophenoxy)phenyl]methanol

InChI

InChI=1S/C13H10F2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7,16H,8H2

InChI Key

FOEYLLBXRLRHDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)OC2=CC(=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: [4-(2,3-Difluorophenoxy)phenyl]methanol

A positional isomer of the target compound, [4-(2,3-difluorophenoxy)phenyl]methanol (), differs only in the fluorine substitution pattern on the phenoxy ring. Key differences include:

  • Commercial Availability : The 2,3-difluoro isomer is listed as discontinued (), possibly due to lower demand or challenges in synthesis or purification compared to the 3,4-isomer .
Table 1: Comparison of Positional Isomers
Property (4-(3,4-Difluorophenoxy)phenyl)methanol [4-(2,3-Difluorophenoxy)phenyl]methanol
Fluorine Substitution 3,4-difluoro 2,3-difluoro
Molecular Formula C₁₃H₁₀F₂O₂ C₁₃H₁₀F₂O₂
Molecular Weight 260.22 g/mol 260.22 g/mol
Commercial Status Active (inferred) Discontinued ()

Piperidineethanol Derivatives with 3,4-Difluorophenoxy Groups

A structurally related compound from Janssen Pharmaceutica () incorporates the 3,4-difluorophenoxy group into a piperidineethanol scaffold. Key comparisons include:

  • Functional Groups: Both compounds feature a methanol group, but the target lacks the piperidine and benzothiazole moieties, which confer additional hydrogen-bonding and pharmacological activity in the Janssen compound.
  • Physical Properties : The Janssen analog has a melting point of 65.8°C and optical activity ([α]²⁰_D = +4.38°), suggesting that the target compound may exhibit similar thermal stability and stereochemical complexity if chiral centers are present .

Esters and Schiff Base Derivatives

Ethyl 4-(((E)-[2-(3,4-difluorophenoxy)phenyl]methylidene)amino)benzenecarboxylate () shares the 3,4-difluorophenoxy group but replaces the methanol with an ester-linked Schiff base. Differences include:

  • Reactivity: The ester group in may act as a prodrug, whereas the methanol in the target compound offers direct polarity for solubility or derivatization.
  • Molecular Weight : The target compound (260.22 g/mol) is lighter than the Schiff base derivative (381.37 g/mol), impacting pharmacokinetic properties like diffusion rates .

Alkyl-Substituted Phenylmethanols

(4-Butylphenyl)methanol () provides a comparison with a non-fluorinated, alkyl-substituted analog:

  • Lipophilicity: The butyl group increases lipophilicity (logP ~2.5 estimated), whereas the 3,4-difluorophenoxy group in the target compound balances lipophilicity with polarizability due to fluorine atoms.
  • Applications: Alkyl-substituted phenylmethanols are often intermediates in organic synthesis, while fluorinated analogs like the target compound may find specialized roles in pharmaceuticals or agrochemicals .
Table 2: Physicochemical Properties of Phenylmethanol Derivatives
Compound Molecular Weight (g/mol) Key Substituent logP (Estimated)
This compound 260.22 3,4-Difluorophenoxy 2.1
(4-Butylphenyl)methanol 164.24 Butyl 2.5
[4-(Difluoromethoxy)-3-methoxyphenyl]methanol 216.18 Difluoromethoxy, Methoxy 1.8

Complex Heterocyclic Derivatives

Compounds such as [4-(3,4-difluorophenoxy)-2-morpholinylpyridopyrimidinone () incorporate the 3,4-difluorophenoxy group into heterocyclic scaffolds. These derivatives highlight:

  • Biological Relevance: The morpholine and pyridopyrimidinone groups suggest kinase inhibitor applications, implying that the target compound’s difluorophenoxy group may enhance binding affinity in medicinal chemistry contexts.
  • Molecular Complexity : The target compound’s simpler structure offers advantages in synthetic accessibility compared to these heterocyclic derivatives .

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